molecular formula C19H22N2O5 B1343974 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid CAS No. 1135208-43-3

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B1343974
CAS No.: 1135208-43-3
M. Wt: 358.4 g/mol
InChI Key: OZSKDIYBVVSZNP-KBPBESRZSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest, although not directly mentioned, relates to a class of compounds involved in various synthetic and structural analyses. For example, the synthesis and structure of sterically hindered o-benzoquinone carboxylic acid, a related compound, were explored to understand the electrochemical properties and molecular structure through single-crystal X-ray analysis (Zherebtsov et al., 2021). Additionally, the asymmetric synthesis of related piperidinedicarboxylic acid derivatives from L-aspartic acid and N-Cbz-beta-alanine highlights the methodological advancements in synthesizing enantiomerically pure compounds (Xue et al., 2002).

Crystallography and Molecular Configuration

The crystallographic analysis of compounds similar to the target molecule, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, offers insights into their molecular configurations, showcasing the importance of understanding the spatial arrangement for potential applications in material science and molecular engineering (Yuan et al., 2010).

Heterocyclic Chemistry and Medicinal Chemistry Applications

The interaction of heterocyclic ketones, including compounds with tert-butoxycarbonyl groups, in the Pfitzinger reaction to synthesize quinoline-4-carboxylic acids fused with various heterocycles indicates the compound's relevance in developing pharmaceuticals and complex organic molecules (Moskalenko et al., 2011).

Material Science and Organic Synthesis

The microwave-assisted synthesis of 4-oxo-2-butenoic acids, leveraging compounds similar to the one of interest, underlines the utility of such compounds in creating biologically active species and intermediates for further derivatization, which is crucial in material science and organic synthesis (Uguen et al., 2021).

Advanced Organic Chemistry and Catalysis

The study of Sc(OTf)3-catalyzed intramolecular cyclization from tert-butoxycarbonyl to acyliminium ion showcases the compound's potential in catalyzing organic reactions, contributing to the field of advanced organic chemistry and catalysis (Mao et al., 2021).

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-quinolin-8-yloxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-19(2,3)26-18(24)21-11-13(10-14(21)17(22)23)25-15-8-4-6-12-7-5-9-20-16(12)15/h4-9,13-14H,10-11H2,1-3H3,(H,22,23)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSKDIYBVVSZNP-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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